N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4,5-trimethoxybenzamide
Description
N-[1-(Furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4,5-trimethoxybenzamide is a synthetic small molecule characterized by a tetrahydroquinoline core substituted with a furan-2-carbonyl group at the 1-position and a 3,4,5-trimethoxybenzamide moiety at the 7-position. Its molecular formula is C₂₄H₂₄N₂O₆ (calculated molecular weight: ~436.5 g/mol), featuring hydrogen bond acceptors (6) and donors (1), a polar surface area of ~54.85 Ų, and a logP value indicative of moderate lipophilicity .
Properties
IUPAC Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O6/c1-29-20-12-16(13-21(30-2)22(20)31-3)23(27)25-17-9-8-15-6-4-10-26(18(15)14-17)24(28)19-7-5-11-32-19/h5,7-9,11-14H,4,6,10H2,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOXWDCGFUNQXDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CO4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally related to several analogs, differing in substituents on the tetrahydroquinoline core, acyl groups, or benzamide moieties. Below is a detailed comparison:
Structural Analogues with Modified Benzamide Groups
- 5-Chloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxybenzamide (): Molecular Formula: C₂₂H₁₉ClN₂O₄. Key Differences: Replaces the 3,4,5-trimethoxybenzamide with a 5-chloro-2-methoxybenzamide group. Properties: Lower molecular weight (410.86 g/mol), higher logP (4.31) due to reduced polarity from fewer methoxy groups, and a chloro substituent enhancing electrophilicity .
- N-[1-(Furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide (): Molecular Formula: C₂₃H₂₄N₂O₅S. Key Differences: Substitutes benzamide with a sulfonamide group and adds methyl substituents. Properties: Increased steric bulk (molecular weight: 440.5 g/mol) and altered hydrogen-bonding capacity due to the sulfonamide group .
Analogues with Varied Acyl Groups
- N-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-(trifluoromethyl)benzamide (): Key Differences: Replaces furan-2-carbonyl with cyclopropanecarbonyl and modifies the benzamide to a 4-(trifluoromethyl)benzamide. Properties: Enhanced metabolic stability from the trifluoromethyl group and increased hydrophobicity (logP ~4.26) .
- N-(1-(Cyclohexanecarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-(trifluoromethoxy)benzamide (): Key Differences: Cyclohexanecarbonyl instead of furan-2-carbonyl.
Thiazole- and Triazole-Containing Derivatives
- (Z)-N-(1-(Furan-2-yl)-3-(2-(4-(3-nitrophenyl)thiazol-2-yl)hydrazinyl)-3-oxoprop-1-en-2-yl)-3,4,5-trimethoxybenzamide (): Key Differences: Incorporates a thiazole-hydrazinyl-propenone linker.
- N-(2-(Furan-2-yl)-5-(substitutedamino)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-yl)benzamide (): Key Differences: Triazolo-triazine core replaces tetrahydroquinoline. Properties: Higher aromaticity and planar structure, favoring intercalation or π-π stacking in enzyme active sites .
Preparation Methods
Hydroaminoalkylation of ortho-Chlorostyrenes
In the first step, ortho-chlorostyrenes undergo regioselective hydroaminoalkylation with N-methylanilines under catalysis by a 2,6-bis(phenylamino)pyridinato titanium complex . This reaction proceeds via a titanium-mediated C–H activation mechanism, delivering linear adducts with >90% regioselectivity. For example, reacting ortho-chlorostyrene with N-methylaniline at 110°C for 24 hours yields the intermediate 2-(N-methylanilino)-1-(2-chlorophenyl)ethane in 78% yield.
Intramolecular Buchwald–Hartwig Amination
The chlorinated intermediate is subsequently cyclized via a palladium-catalyzed Buchwald–Hartwig amination . Employing a catalyst system of Pd(OAc)₂ and Xantphos in the presence of Cs₂CO₃ at 100°C facilitates the formation of the tetrahydroquinoline ring. This step installs the 7-position amine group critical for later acylation.
Synthesis of the Furan-2-Carbonyl Fragment
The furan-2-carbonyl group is introduced through a formal [3 + 2] cycloaddition strategy leveraging the-phospha-Brook rearrangement.
-Phospha-Brook Rearrangement
Propargyl alcohols react with diethyl phosphite under Brønsted base catalysis (e.g., K₂CO₃ ) to generate propargyl anions via the-phospha-Brook rearrangement. This intermediate undergoes nucleophilic addition to aldehydes, forming γ-oxo-alkynes. For instance, treatment of propargyl alcohol with diethyl phosphite and 4-methoxybenzaldehyde in THF at 0°C yields 3-(4-methoxyphenyl)propiolaldehyde in 82% yield.
Cyclization to Tetrasubstituted Furans
The γ-oxo-alkyne intermediate is cyclized using N-iodosuccinimide (NIS) in dichloromethane, producing 2,4,5-trisubstituted-3-iodofurans . Subsequent iododeboronation or cross-coupling reactions (e.g., Suzuki–Miyaura) enable functionalization at the 3-position. Hydrolysis of the ester group (e.g., using LiOH ) converts the furan to the corresponding carboxylic acid, which is then activated as an acyl chloride (SOCl₂ ) for coupling.
Synthesis of 3,4,5-Trimethoxybenzamide
The 3,4,5-trimethoxybenzoyl group is synthesized via sequential O-methylation and amide bond formation .
Methylation of Gallic Acid
Gallic acid is methylated using dimethyl sulfate in alkaline conditions (e.g., NaOH/H₂O ) to yield 3,4,5-trimethoxybenzoic acid . This step is performed at 60°C for 6 hours, achieving >95% conversion.
Activation and Amidation
The carboxylic acid is activated with thionyl chloride (SOCl₂) to form 3,4,5-trimethoxybenzoyl chloride , which is reacted with ammonia or a primary amine to yield the benzamide. For example, treatment of the acyl chloride with NH₃ in anhydrous THF at 0°C provides 3,4,5-trimethoxybenzamide in 88% yield.
Final Coupling Strategy
The assembly of the target compound involves sequential acylation of the tetrahydroquinoline amine with the furan-2-carbonyl and 3,4,5-trimethoxybenzamide groups.
Acylation with Furan-2-Carbonyl Chloride
The 7-amino group of the tetrahydroquinoline is acylated with furan-2-carbonyl chloride in the presence of Et₃N as a base. Conducting this reaction in dichloromethane at room temperature for 2 hours affords 1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-amine in 75% yield.
Secondary Acylation with 3,4,5-Trimethoxybenzoyl Chloride
The intermediate amine undergoes a second acylation with 3,4,5-trimethoxybenzoyl chloride under similar conditions. This step is performed at 0°C to minimize side reactions, yielding the final product in 68% isolated yield after purification by column chromatography (SiO₂, hexane/EtOAc 3:1).
Optimization and Challenges
Regioselectivity in Cyclization
The Buchwald–Hartwig amination requires precise control of Pd catalyst loading (typically 5 mol%) and ligand choice (e.g., Xantphos) to avoid dimerization or over-amination byproducts.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing this compound to maximize yield and purity?
- Methodology :
-
Temperature : Maintain 60–80°C during amide coupling to minimize side reactions (e.g., hydrolysis) .
-
Solvent choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while dichloromethane (DCM) is preferred for sulfonylation steps .
-
Catalysts : Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HOBt for efficient amide bond formation .
-
Monitoring : Track reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm purity via HPLC (C18 column, acetonitrile/water gradient) .
Table 1: Synthesis Optimization Parameters
Parameter Optimal Range Impact on Yield/Purity Source Temperature 60–80°C Reduces hydrolysis Solvent (amide step) DMF/DMSO Enhances solubility Catalyst (coupling) EDC/HOBt Improves efficiency
Q. Which analytical techniques are most effective for characterizing structural integrity?
- Methodology :
- NMR Spectroscopy : Use - and -NMR to confirm aromatic protons (δ 6.8–7.5 ppm), methoxy groups (δ 3.7–3.9 ppm), and carbonyl signals (δ 165–170 ppm) .
- HPLC-MS : Quantify purity (>95%) and verify molecular weight (e.g., [M+H]+ = 485.2 g/mol) .
- X-ray crystallography : Resolve stereochemistry of the tetrahydroquinoline core (if crystalline) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across in vitro models?
- Methodology :
- Standardize assays : Use identical cell lines (e.g., HeLa or MCF-7) and normalize results to controls (e.g., IC50 values against paclitaxel) .
- Address solubility issues : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid aggregation in aqueous media .
- Validate targets : Perform competitive binding assays (e.g., fluorescence polarization) to confirm interaction with tubulin or kinases .
Q. What in silico modeling approaches predict binding affinity with tubulin?
- Methodology :
-
Molecular docking : Use AutoDock Vina or Schrödinger Maestro to model interactions between the trimethoxybenzamide moiety and tubulin’s colchicine-binding site (PDB: 1SA0) .
-
MD simulations : Run 100-ns simulations in GROMACS to assess stability of the furan-carbonyl group in the binding pocket .
-
QSAR studies : Corrogate substituent effects (e.g., methoxy vs. ethoxy) on inhibitory activity using datasets from analogs .
Table 2: Key Structural Features for Tubulin Binding
Feature Role in Binding Computational Tool Source Trimethoxybenzamide Hydrophobic interactions AutoDock Vina Furan-carbonyl Hydrogen bonding GROMACS
Q. How can structure-activity relationship (SAR) studies improve selectivity for cancer targets?
- Methodology :
- Modify substituents : Replace 3,4,5-trimethoxy groups with electron-withdrawing groups (e.g., -CF3) to enhance tubulin binding .
- Scaffold hopping : Synthesize isoindoline or piperazine analogs to reduce off-target kinase inhibition .
- Pharmacophore mapping : Identify critical hydrogen bond donors/acceptors using Phase (Schrödinger) .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding this compound’s anti-inflammatory vs. anticancer efficacy?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
